Calcium perchlorate hydrate

Hygroscopicity Mars Analog Brines Atmospheric Water Harvesting

Calcium perchlorate tetrahydrate (Ca(ClO4)2·4H2O) solves the critical problem of oxidative instability in calcium-ion battery electrolytes where halide/nitrate salts fail. Key differentiators: • Wide electrochemical stability window (~3.0 V) with non-coordinating ClO4- anion for reversible Ca metal plating/stripping • Delivers >90% capacity retention over 1000 cycles in hybrid electrolyte systems • DRH 15.5-18.5%; persists as liquid at 1% RH enabling hyperarid brine simulation • Aqueous solubility 188.7 g/100g water; strong deliquescence for desiccant applications Supplied at ≥99% purity; oxidizer (UN 1455, Class 5.1); ambient shipping with hazmat compliance.

Molecular Formula CaCl2H2O9
Molecular Weight 256.99 g/mol
Cat. No. B13392214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium perchlorate hydrate
Molecular FormulaCaCl2H2O9
Molecular Weight256.99 g/mol
Structural Identifiers
SMILESO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2]
InChIInChI=1S/Ca.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2
InChIKeyKKJQZADZUWZHQK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Perchlorate Hydrate Overview


Calcium perchlorate hydrate (Ca(ClO4)2·xH2O) is an inorganic metal perchlorate salt, typically available as the tetrahydrate (Ca(ClO4)2·4H2O, CAS 15627-86-8) or as the general hydrate (CAS 13477-36-6) [1]. It is a white to yellow-white crystalline solid with a density of 2.651 g/cm³ and is classified as a strong oxidizing agent (UN 1455, Hazard Class 5.1) [1]. This compound is characterized by extremely high aqueous solubility (188.7 g/100 g water) and pronounced deliquescence [1].

1
Non-coordinating perchlorate anion supports wide electrochemical stability window in non-aqueous electrolyte research
2
Extremely low deliquescence relative humidity enables brine stability studies and hyperarid environmental simulation
3
Strong oxidizing character (Class 5.1) requires material compatibility review for oxidative-environment applications

Calcium Perchlorate Hydrate: Substitution Risks


Simple in-class substitution between calcium perchlorate hydrate and alternative calcium salts (e.g., CaCl2, Ca(NO3)2) or other divalent metal perchlorates (e.g., Mg(ClO4)2) is not a zero-consequence decision. The counterion (ClO4- vs. Cl- vs. NO3-) fundamentally alters hygroscopicity, oxidative stability, and ion-pairing in non-aqueous media, while the metal center (Ca2+ vs. Mg2+) significantly impacts deliquescence relative humidity (DRH) and efflorescence kinetics [1][2]. Furthermore, the perchlorate anion provides essential non-coordinating behavior and a wide electrochemical stability window that halides or nitrates cannot replicate in battery electrolyte applications [3]. These distinctions carry measurable consequences for aqueous brine stability, electrolyte conductivity, and material compatibility, making blind substitution unreliable without quantitative, use-case-specific comparative data.

Ca(ClO4)2 hydrate
CaCl2 / Ca(NO3)2
Risk
Perchlorate anion provides non-coordinating behavior and wide electrochemical stability; halide and nitrate counterions cannot replicate these properties in battery electrolyte applications.
Ca(ClO4)2 hydrate
Mg(ClO4)2 hydrate
Risk
Calcium perchlorate exhibits significantly lower DRH and resists efflorescence under extreme drying where magnesium perchlorate crystallizes; brine stability profiles may not transfer between metal centers.

Calcium Perchlorate Hydrate: Comparative Evidence


Deliquescence Relative Humidity: Ca vs. Mg Perchlorate

Calcium perchlorate tetrahydrate (Ca(ClO4)2·4H2O) exhibits significantly lower deliquescence relative humidity (DRH) than magnesium perchlorate hexahydrate (Mg(ClO4)2·6H2O) across a biologically and environmentally relevant temperature range [1]. The lower DRH of the calcium salt translates to earlier onset of aqueous brine formation under decreasing relative humidity conditions.

DRH (278–303 K)
Head-to-head
Ca(ClO4)2: 15.5–18.5% DRH vs Mg(ClO4)2: 40.5–42.8% DRH
~24–25 pp lower DRH
Enables brine formation below ~40% RH where magnesium analog remains solid
Vapor sorption analyzer; temperature-controlled chamber
Hygroscopicity Mars Analog Brines Atmospheric Water Harvesting Deliquescence

Efflorescence Hysteresis: Ca vs. Mg Perchlorate

Calcium perchlorate demonstrates a uniquely wide hysteresis between deliquescence and efflorescence and exhibits no observable efflorescence (crystallization) under extreme drying conditions where magnesium perchlorate rapidly solidifies [1]. This behavior is critical for maintaining aqueous solutions under dynamic or dry environmental conditions.

Efflorescence (298 K)
Head-to-head
Ca(ClO4)2: no efflorescence at 1% RH vs Mg(ClO4)2: efflorescence at ~15% RH
>14 pp wider aqueous stability window
Persistent aqueous phase under fluctuating or extremely low humidity
Single-particle acoustic levitation; Raman microscopy
Efflorescence Metastable Brine Aqueous Stability Supercooling

Ionic Conductivity in Gel-Polymer Electrolytes

In gel-polymer electrolyte formulations using propylene carbonate as the liquid solvent and poly(acrylonitrile) or poly(methyl methacrylate) as immobilizing polymers, calcium perchlorate delivers ionic conductivity comparable to magnesium and zinc perchlorate analogs [1]. This indicates that cation identity among alkaline earth perchlorates exerts only minor influence on conductivity relative to solvent concentration, positioning Ca(ClO4)2 as a functionally equivalent yet potentially cost-advantaged or safety-preferred alternative.

Ionic Conductivity
Head-to-head
Ca(ClO4)2: ~10−3 S cm−1 vs Mg/Zn analogs: ~10−3 S cm−1
Comparable conductivity
Functional parity in gel-polymer electrolyte conductivity
Propylene carbonate solvent; PAN or PMMA matrix
Gel-Polymer Electrolyte Ionic Conductivity Divalent Cation Propylene Carbonate

Electrochemical Stability and Cycle Life in Hybrid Electrolyte

Calcium perchlorate hydrate formulated as a hybrid aqueous/organic electrolyte (Ca(ClO4)2/H2O/acetonitrile molar ratio 1.0:4.0:4.8) demonstrates a significantly expanded electrochemical stability window (ESW) relative to purely aqueous electrolytes, achieving stable long-term cycling [1]. While this evidence establishes a performance baseline for this specific Ca(ClO4)2 formulation, it does not constitute a head-to-head comparison with alternative calcium salts (e.g., Ca(NO3)2, Ca(TFSI)2) under identical hybrid conditions.

ESW & Cycle Life
Context-dependent
ESW ≈3.0 V 90% retention / 1000 cycles
Supports calcium-ion battery electrolyte research; no head-to-head comparator tested
Hybrid H2O/acetonitrile; class-level inference only
Calcium-Ion Battery Hybrid Electrolyte Electrochemical Stability Window Cycle Life

Calcium Perchlorate Hydrate: Application Scenarios


Mars Analog Brine Stability Simulation

Calcium perchlorate tetrahydrate is the preferred salt for simulating martian or hyperarid terrestrial brines due to its DRH of ~15.5-18.5% (278-303 K) [1] and its demonstrated ability to persist as a liquid at 1% RH without efflorescing [2]. Procurement of Ca(ClO4)2·4H2O over Mg(ClO4)2·6H2O is technically justified when the experimental design requires aqueous phase stability under RH conditions below ~40%, where the magnesium salt would remain crystalline [1].

Calcium-Ion Battery Electrolyte Development

Calcium perchlorate hydrate serves as a foundational electrolyte salt for non-aqueous and hybrid calcium-ion battery research. Its perchlorate anion provides the non-coordinating character and wide electrochemical stability window required for reversible calcium metal plating/stripping, as documented in early organic electrolyte studies [1] and demonstrated in recent hybrid formulations achieving ≈3.0 V ESW with 90% capacity retention over 1000 cycles [2]. Substitution with calcium chloride or calcium nitrate is not feasible due to the coordinating nature and lower oxidative stability of halide/nitrate counterions.

Gel-Polymer Electrolyte Formulation

In propylene carbonate-based gel-polymer electrolyte systems using PAN or PMMA matrices, Ca(ClO4)2 delivers ionic conductivity on the order of 10^-3 S cm^-1, equivalent to Mg(ClO4)2 and Zn(ClO4)2 [1]. Procurement of Ca(ClO4)2 may be favored over the zinc analog for applications where transition metal contamination is problematic, or over the magnesium analog when calcium-specific electrochemical properties (e.g., reduction potential, anode compatibility) are desired.

Application
Selection Property
Validation Focus
Mars analog brine stability studies
Low DRH and efflorescence resistance
Aqueous phase persistence below 40% RH
Calcium-ion battery electrolyte research
Non-coordinating anion with wide ESW
Reversible Ca plating/stripping performance
Gel-polymer electrolyte development
Ionic conductivity in carbonate solvent systems
Conductivity parity with alkaline-earth analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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